![molecular formula C13H21N3O B7544366 (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7544366.png)
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone acts by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, as well as reducing pain and inflammation. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is its selectivity for FAAH, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require repeated dosing in some experiments.
Future Directions
For (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone research include exploring its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize dosing regimens for clinical use.
Synthesis Methods
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole with 2-ethylpiperidin-1-ylmethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with an acid anhydride to form the final product.
Scientific Research Applications
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and pain. It has been shown to increase levels of the endocannabinoid anandamide, which is involved in regulating mood and pain perception.
properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-11-7-5-6-8-16(11)13(17)12-9-14-15(3)10(12)2/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRRMDBJUAODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.